PDGFRβ-Biased Kinase Selectivity Profile: A PDGFRβ > FGFR-1 > VEGFR-2 Rank Order Distinct from Clinical Multi-Kinase Inhibitors
The target compound exhibits a unique kinase selectivity rank order of PDGFRβ (IC50 20 nM) > FGFR-1 (IC50 90 nM) > VEGFR-2 (IC50 240 nM) . This PDGFRβ-biased profile is inverted compared to Dovitinib, which demonstrates an FGFR1-preferring rank order of FGFR1 (8 nM) > VEGFR2 (13 nM) > PDGFRβ (27 nM) . It also differs from Sunitinib, which exhibits extreme PDGFRβ selectivity with a PDGFRβ/VEGFR2 ratio of 0.025 (IC50 2 nM vs. 80 nM) , compared to a ratio of 0.083 for the target compound. The 4.5-fold PDGFRβ-over-FGFR-1 selectivity window of the target compound is narrower than Sunitinib's >40-fold preference, offering a more balanced PDGFR/FGFR co-inhibition profile suitable for models where both pathways contribute to the phenotype.
| Evidence Dimension | Kinase selectivity rank order and PDGFRβ/VEGFR2 potency ratio |
|---|---|
| Target Compound Data | PDGFRβ IC50 20 nM; FGFR-1 IC50 90 nM; VEGFR-2 IC50 240 nM. Rank order: PDGFRβ > FGFR-1 > VEGFR-2. PDGFRβ/VEGFR2 ratio = 0.083 |
| Comparator Or Baseline | Dovitinib: PDGFRβ 27 nM, FGFR1 8 nM, VEGFR2 13 nM (rank order FGFR1 > VEGFR2 > PDGFRβ). Sunitinib: PDGFRβ 2 nM, VEGFR2 80 nM (PDGFRβ/VEGFR2 ratio = 0.025). |
| Quantified Difference | Target PDGFRβ/FGFR-1 ratio = 0.22; Dovitinib PDGFRβ/FGFR-1 ratio = 3.38 (15.4-fold difference in rank-order preference). Target PDGFRβ/VEGFR2 ratio = 0.083; Sunitinib PDGFRβ/VEGFR2 ratio = 0.025 (3.3-fold difference). |
| Conditions | Cell-free kinase inhibition assays using recombinant catalytic domains; ATP-competitive conditions at physiological ATP concentrations. |
Why This Matters
Procurement of a compound with a verified, distinct selectivity rank order ensures the correct pharmacological tool is selected for experiments where PDGFRβ-predominant inhibition is required without complete ablation of FGFR/VEGFR co-signaling, a profile not achievable with Dovitinib or Sunitinib.
